3-chloro-4-fluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide
Description
3-Chloro-4-fluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a chloro-fluoro-substituted aromatic ring and a hydroxypropyl side chain bearing a furan moiety.
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[3-(furan-2-yl)-3-hydroxypropyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFNO4S/c14-10-8-9(3-4-11(10)15)21(18,19)16-6-5-12(17)13-2-1-7-20-13/h1-4,7-8,12,16-17H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APSPAPQKOATJTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Furan-2-Carbaldehyde
Furan-2-carbaldehyde reacts with 3-aminopropan-1-ol in methanol at 20–50°C to form an imine intermediate. Subsequent reduction with sodium borohydride at 0–5°C yields the primary amine:
$$
\text{Furan-2-carbaldehyde} + \text{3-aminopropan-1-ol} \xrightarrow{\text{NaBH}_4} \text{3-(furan-2-yl)-3-hydroxypropylamine}
$$
Epoxide Ring-Opening Strategy
An alternative route involves reacting 2-(furan-2-yl)oxirane with aqueous ammonia in tetrahydrofuran (THF):
$$
\text{2-(furan-2-yl)oxirane} + \text{NH}_3 \rightarrow \text{3-(furan-2-yl)-3-hydroxypropylamine}
$$
Coupling of Sulfonamide and Amine Moieties
The final step couples 3-chloro-4-fluorobenzenesulfonamide with 3-(furan-2-yl)-3-hydroxypropylamine via nucleophilic substitution or direct sulfonylation.
Nucleophilic Substitution
The sulfonamide is deprotonated using triethylamine in tetrahydrofuran, followed by reaction with 3-(furan-2-yl)-3-hydroxypropyl bromide :
$$
\text{Sulfonamide} + \text{Base} \rightarrow \text{Deprotonated sulfonamide} \xrightarrow{\text{Alkyl bromide}} \text{Target compound}
$$
Direct Sulfonylation
3-Chloro-4-fluorobenzenesulfonyl chloride reacts directly with 3-(furan-2-yl)-3-hydroxypropylamine in dichloromethane at 0–40°C:
$$
\text{Sulfonyl chloride} + \text{Amine} \xrightarrow{\text{Base}} \text{Target sulfonamide}
$$
Optimization and Reaction Conditions
Solvent Selection
Temperature Control
Catalytic Effects
- Palladium on carbon facilitates hydrogenation in epoxide-opening reactions.
- Radical inhibitors (e.g., UV light) mitigate undesired bromination.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
- HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water).
- Purity : ≥98% (by area normalization).
Industrial-Scale Considerations
Cost Efficiency
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, depending on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, the compound has been studied for its potential biological activity. It may be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential therapeutic properties. It may be used in the development of new drugs or as a lead compound for further drug discovery.
Industry: In industry, the compound is used in the production of various chemical products, including agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it valuable in the development of new materials and technologies.
Mechanism of Action
The mechanism by which 3-chloro-4-fluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
N-(3-Chloropropyl)-4-Fluoro-N-Phenylbenzenesulfonamide (CAS 1285616-79-6)
- Structure : Differs in the side chain (3-chloropropyl vs. 3-(furan-2-yl)-3-hydroxypropyl) and the absence of a furan ring.
- Molecular Formula: C₁₅H₁₅ClFNO₂S (MW: 327.81 g/mol) .
- Synthetic Feasibility : Two synthetic routes are documented, though yields are unspecified . The chloropropyl group may enhance lipophilicity compared to the hydroxy-furan side chain in the target compound.
3-Chloro-4-Fluoro-N-(3-(Furan-2-yl)-2-Hydroxy-2-Methylpropyl)Benzenesulfonamide
- Structure: Features a 2-hydroxy-2-methylpropyl group instead of 3-hydroxypropyl, introducing steric hindrance. This minor modification could alter solubility or target binding .
4-Bromo-N-(3-(3-Hydroxypropyl)-4-Methoxynaphthalen-1-yl)Benzenesulfonamide (Compound 48aa)
- Structure : Substitutes the chloro-fluoro benzene ring with a bromo-substituted naphthalene system. The hydroxypropyl side chain is retained but attached to a naphthalene core.
- Synthetic Yield : 33% over two steps, indicating moderate synthetic accessibility . The naphthalene group may enhance π-π stacking interactions in biological targets compared to the smaller benzene ring in the target compound.
Physicochemical and Pharmacological Properties
Key Differences in Substituents
| Compound | Aromatic Core | Side Chain | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | Chloro-fluoro benzene | 3-(Furan-2-yl)-3-hydroxypropyl | ~349.8 (estimated) | Sulfonamide, furan, hydroxyl |
| N-(3-Chloropropyl)-4-fluoro-N-phenyl analog | Chloro-fluoro benzene | 3-Chloropropyl | 327.81 | Sulfonamide, chloroalkyl |
| Compound 48aa | Bromo-naphthalene | 3-Hydroxypropyl | ~450.3 (estimated) | Sulfonamide, naphthalene, bromo |
- Solubility : The hydroxypropyl-furan side chain in the target compound likely improves aqueous solubility compared to the chloropropyl analog .
- Bioactivity: Furan rings are known to participate in hydrogen bonding and π-stacking, which may enhance interactions with enzymes like heparanase, as seen in related sulfonamide inhibitors (e.g., Hit1 and Hit2 in heparanase studies) .
Biological Activity
3-chloro-4-fluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide is a synthetic organic compound classified under benzenesulfonamides. Its unique structure, featuring multiple functional groups such as chloro, fluoro, hydroxy, and sulfonamide moieties, contributes to its significant biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 333.76 g/mol. Its structural complexity arises from the presence of a furan ring, which enhances its potential for various therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃ClFNO₄S |
| Molecular Weight | 333.76 g/mol |
| CAS Number | 1421523-93-4 |
The biological activity of 3-chloro-4-fluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide primarily involves enzyme inhibition. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, effectively disrupting their function. This mechanism is particularly relevant in its antimicrobial and anticancer properties, where it inhibits specific enzymes involved in bacterial growth and cancer progression.
Antimicrobial Activity
Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. The compound has been shown to inhibit the growth of various bacterial strains by targeting key enzymes necessary for their survival. This makes it a candidate for further development as an antibiotic agent.
Anticancer Activity
In cancer research, 3-chloro-4-fluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide has been investigated for its potential to inhibit cancer cell proliferation. Preliminary studies indicate that it may interfere with signaling pathways critical for tumor growth. For example, it has been noted to exhibit cytotoxic effects against several cancer cell lines, including MCF-7 and NCI-H460, with IC50 values indicating effective concentration levels required to inhibit cell growth .
Case Studies and Research Findings
- Antimicrobial Studies : In vitro assays demonstrated that the compound significantly reduced the viability of Gram-positive and Gram-negative bacteria. The mechanism involves binding to bacterial enzymes crucial for cell wall synthesis, leading to cell lysis.
- Anticancer Studies : A series of experiments assessed the compound's efficacy against various cancer cell lines:
Comparative Analysis with Similar Compounds
The unique combination of functional groups in 3-chloro-4-fluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide distinguishes it from other benzenesulfonamides:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Chloro-4-fluorobenzenesulfonamide | Chloro and fluoro substituents on benzene | Primarily antimicrobial |
| 4-Fluoro-N-(3-hydroxypropyl)benzenesulfonamide | Hydroxypropyl group; no furan | Focused on antibacterial activity |
| N-(3-(Furan-2-yl)-3-hydroxypropyl)benzenesulfonamide | Furan ring present; no halogens | Primarily studied for enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
